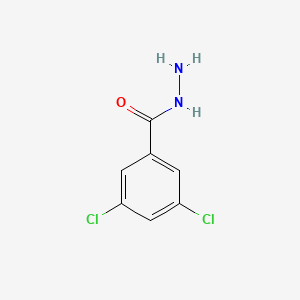

3,5-Dichlorobenzohydrazide

Description

BenchChem offers high-quality 3,5-Dichlorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISXKBKTSHNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371055 | |

| Record name | 3,5-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62899-78-9 | |

| Record name | 3,5-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobenzohydrazide: Core Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential biological significance of 3,5-Dichlorobenzohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichlorobenzohydrazide | [1] |

| CAS Number | 62899-78-9 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White solid / powder | [1] |

| Melting Point | 128-129 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | [2][3][4][5][6] |

Synthesis and Purification

The primary synthetic route to 3,5-Dichlorobenzohydrazide involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The resulting crude product can then be purified by recrystallization.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzohydrazide

This protocol is a standard procedure for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.[7][8]

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Hydrazine hydrate (H₂NNH₂·H₂O)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (optional, for pH adjustment)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzoyl chloride in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux for a shorter period to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

If necessary, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Collect the precipitated 3,5-Dichlorobenzohydrazide by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

Experimental Protocol: Purification by Recrystallization

This is a general protocol for the purification of solid organic compounds.[1][9][10][11][12][13]

Materials:

-

Crude 3,5-Dichlorobenzohydrazide

-

Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

Transfer the crude 3,5-Dichlorobenzohydrazide to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization (Predicted)

While specific spectra for 3,5-Dichlorobenzohydrazide are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region would likely display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[2][14][15][16][17][18]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two equivalent chlorine-substituted aromatic carbons, the two equivalent unsubstituted aromatic carbons, and the aromatic carbon attached to the carbonyl group.[19][20][21][22][23]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching in the aromatic region.[24][25][26][27]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ). The fragmentation pattern is expected to show characteristic losses of the hydrazide group and chlorine atoms.[28][29][30][31]

Potential Biological Activity and Signaling Pathway

Hydrazide derivatives are a well-known class of compounds with a broad range of biological activities.[32] Recent studies have highlighted that derivatives of 3,5-dichlorobenzyl alcohol act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[32] This suggests a potential mechanism of action for 3,5-Dichlorobenzohydrazide and its derivatives.

Proposed Signaling Pathway: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can ultimately induce cell death.[12][16][19][33][34][35][36][37][38]

Experimental Workflow: SDH Inhibition Assay

A common method to assess the inhibitory activity of a compound against SDH is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[34]

Logical Workflow for Synthesis and Purification

The overall process from starting materials to a pure, characterized compound follows a logical sequence of steps common in synthetic organic chemistry.[2][9][10][11][14][15][32][33]

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]

- 17. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum [chemicalbook.com]

- 18. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 19. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]

- 21. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR spectrum [chemicalbook.com]

- 22. BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) 13C NMR spectrum [chemicalbook.com]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR [m.chemicalbook.com]

- 26. dev.spectrabase.com [dev.spectrabase.com]

- 27. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 28. 3,5-Dichlorobenzoic acid(51-36-5) MS [m.chemicalbook.com]

- 29. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]

- 30. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. dev.spectrabase.com [dev.spectrabase.com]

- 32. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 33. m.youtube.com [m.youtube.com]

- 34. benchchem.com [benchchem.com]

- 35. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 37. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

The Multifaceted Role of Benzohydrazide Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of benzohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, and therapeutic potential across various disease areas, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Benzohydrazide Derivatives

Benzohydrazide, a derivative of benzoic acid and hydrazine, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The core structure, characterized by a carbohydrazide moiety attached to a benzene ring, provides a unique framework for chemical modification. This flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. The biological significance of this scaffold is underscored by its presence in established drugs, highlighting its importance in medicinal chemistry.[1][2]

Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a straightforward condensation reaction between a benzohydrazide and an appropriate aldehyde or ketone. This reaction is often catalyzed by a few drops of acid and can be carried out under conventional heating or microwave irradiation, with the latter often leading to reduced reaction times and improved yields.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of N'-substituted benzohydrazide derivatives.

References

3,5-Dichlorobenzohydrazide: A Comprehensive Technical Guide

CAS Number: 62899-78-9

This technical guide provides an in-depth overview of 3,5-Dichlorobenzohydrazide, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science, covering its fundamental properties, synthesis protocols, and key applications, with a focus on its role as a precursor to biologically active molecules.

Core Chemical and Physical Properties

3,5-Dichlorobenzohydrazide is a stable, solid organic compound. Its core structure, featuring a dichlorinated benzene ring attached to a hydrazide moiety, makes it a valuable building block in synthetic chemistry. The presence of reactive nitrogen atoms and the substituted aromatic ring allows for a wide range of chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 62899-78-9 | [1][2] |

| IUPAC Name | 3,5-dichlorobenzohydrazide | [2] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Appearance | White solid / powder | [2] |

| Melting Point | 128-205 °C (Reported values vary) | [1][2] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and DMSO. | [3] |

Synthesis and Experimental Protocols

The primary synthesis of 3,5-Dichlorobenzohydrazide starts from 3,5-dichlorobenzoic acid. This intermediate can then be readily converted into various derivatives, such as N-acylhydrazones and 1,3,4-oxadiazoles, which are classes of compounds extensively studied for their pharmacological potential.

Experimental Protocol 1: Synthesis of 3,5-Dichlorobenzohydrazide (from Ester)

This two-step protocol involves the initial esterification of 3,5-dichlorobenzoic acid followed by hydrazinolysis.

Step 1: Esterification of 3,5-Dichlorobenzoic Acid

-

In a round-bottom flask, suspend 3,5-dichlorobenzoic acid (1 equivalent) in methanol (approx. 5-10 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the methyl 3,5-dichlorobenzoate ester.

Step 2: Hydrazinolysis of Methyl 3,5-Dichlorobenzoate

-

Dissolve the methyl 3,5-dichlorobenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (approx. 1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.[4]

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the resulting white solid, wash it thoroughly with cold water, and dry it under a vacuum to obtain 3,5-Dichlorobenzohydrazide.[5]

Experimental Protocol 2: Synthesis of N'-(Benzylidene)-3,5-dichlorobenzohydrazide (N-Acylhydrazone derivative)

This protocol details the condensation reaction between 3,5-Dichlorobenzohydrazide and an aldehyde.

-

Dissolve 3,5-Dichlorobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).[6]

-

Stir the reaction mixture at room temperature or gently reflux for 30 minutes to 3 hours, monitoring completion by TLC.[6][7]

-

Once the reaction is complete, cool the mixture to room temperature or in an ice bath.

-

The precipitated product, N'-(Benzylidene)-3,5-dichlorobenzohydrazide, is collected by filtration.

-

Wash the solid with cold ethanol and dry to yield the final product.

Experimental Protocol 3: Synthesis of 2-(3,5-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ from the hydrazide and an acid chloride, using phosphorus oxychloride (POCl₃).

-

In a round-bottom flask, combine the starting hydrazide (e.g., 3,5-Dichlorobenzohydrazide, 1 equivalent) and a substituted benzoic acid (1 equivalent).

-

Add phosphorus oxychloride (POCl₃), which acts as both the cyclizing reagent and the solvent (use in excess).[8]

-

Carefully heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base, such as a solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

-

The solid precipitate is filtered, washed extensively with water, and then dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.[8]

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the logical progression from the starting material to the final derivatives, providing a clear visual representation of the synthesis workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlorobenzohydrazide Compounds: A Technical Guide to Synthesis, Antifungal Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key literature surrounding dichlorobenzohydrazide compounds and their derivatives. This class of molecules has garnered significant interest in the scientific community, particularly for its potent antifungal properties. This document details their synthesis, presents quantitative biological activity data, outlines experimental protocols, and explores the structure-activity relationships that govern their efficacy.

Synthesis of Dichlorobenzohydrazide Derivatives

The synthesis of dichlorobenzohydrazide derivatives, particularly N,N'-diacylhydrazines, typically involves a multi-step process. A common route begins with the preparation of a dichlorobenzoyl chloride, which is then reacted with a suitable hydrazide.

A general synthetic approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with phenylhydrazine to yield dihydropyrazole derivatives bearing the dichlorophenyl moiety. Another key method is the direct acylation of a hydrazide with a dichlorobenzoyl chloride.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of dichlorobenzohydrazide derivatives, starting from the preparation of the key intermediate, 2,4-dichlorobenzoyl chloride.

Figure 1: General synthesis workflow for dichlorobenzohydrazide derivatives.

Antifungal Activity of Dichlorobenzohydrazide Derivatives

Dichlorobenzohydrazide derivatives have demonstrated significant in vitro and in vivo antifungal activity against a range of plant pathogenic fungi. The data presented below summarizes the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values from various studies.

Quantitative Antifungal Activity Data

| Compound ID | Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Reference |

| Series 1: N,N'-Diacylhydrazines containing 2,4-dichlorophenoxy moiety | ||||

| 4b | Sphaerotheca fuligenea | Not Reported | Not Reported | [1] |

| 4f | Sclerotinia sclerotiorum | Not Reported | Not Reported | [1] |

| 4n | Sclerotinia sclerotiorum | Not Reported | Not Reported | [1] |

| 4p | Corynespora cassiicola | Not Reported | Not Reported | [1] |

| 4q | Corynespora cassiicola | Not Reported | Not Reported | [1] |

| Series 2: Dichloro-substituted dihydropyrazoles | ||||

| 31 (2-thienyl) | Aspergillus niger | Not Reported | 5.35 | [2] |

| 22 (2,4-difluorophenyl) | Mycobacterium tuberculosis | Not Reported | 3.96 | [2] |

| 24 (4-trifluoromethyl) | Mycobacterium tuberculosis | Not Reported | 3.67 | [2] |

| Series 3: Diarylhydrazide Derivatives | ||||

| 2c | Alternaria brassicae | 0.30-8.35 | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, including the synthesis of representative compounds and the evaluation of their antifungal activity.

Synthesis of Dichloro-substituted Dihydropyrazoles

This protocol is adapted from the synthesis of dichloro-substituted chalcones and their subsequent conversion to dihydropyrazoles.[2]

Step 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)

-

To a solution of 3,4-dichloroacetophenone (10 mmol) in ethanol (20 mL), add an equimolar amount of the desired substituted benzaldehyde (10 mmol).

-

Add a catalytic amount of aqueous potassium hydroxide (40%) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Step 2: Synthesis of 3-(3,4-dichlorophenyl)-1-phenyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazole

-

Reflux a mixture of the synthesized chalcone (5 mmol) and phenylhydrazine (5 mmol) in glacial acetic acid (15 mL) for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting solid by filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[3]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature for growth.

-

Prepare a spore or conidial suspension in sterile saline or a suitable broth.

-

Adjust the suspension concentration to a standardized value (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (fungal inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and for a sufficient duration (e.g., 24-72 hours) to allow for fungal growth.

-

-

Determination of MIC:

-

Visually assess fungal growth in each well.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many dichlorobenzohydrazide compounds is still under investigation. However, evidence suggests that some hydrazone derivatives may exert their antifungal effects by targeting key fungal-specific biosynthetic pathways, such as the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis and death.

The following diagram illustrates the proposed mechanism of action, where the dichlorobenzohydrazide compound inhibits a key enzyme in the ergosterol biosynthesis pathway.

Figure 2: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR)

The antifungal activity of dichlorobenzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR observations include:

-

Position of Chlorine Atoms: The presence and position of chlorine atoms on the benzoyl moiety are critical for activity. Dichloro-substitution often enhances antifungal potency compared to mono- or unsubstituted analogs.

-

Substituents on the Second Aromatic Ring: The nature of the substituent on the second benzoyl or phenyl ring plays a crucial role in modulating activity. Electron-withdrawing groups at specific positions can enhance efficacy against certain fungal strains.

-

Linker Moiety: The hydrazide linker is a key pharmacophoric feature. Modifications to this linker can significantly impact biological activity.

Conclusion

Dichlorobenzohydrazide compounds represent a promising class of antifungal agents with potent activity against a range of phytopathogens. This technical guide has summarized the key literature, providing insights into their synthesis, biological activity, and the structural features that govern their efficacy. Further research into their precise mechanism of action and optimization of their structure through medicinal chemistry approaches will be crucial for the development of novel and effective antifungal drugs for agricultural and clinical applications.

References

3,5-Dichlorobenzohydrazide: A Technical Overview of its Synthesis and History

Introduction

3,5-Dichlorobenzohydrazide is a chemical compound of interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a dichlorinated benzene ring coupled with a hydrazide functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis history of 3,5-Dichlorobenzohydrazide, including detailed experimental protocols and relevant chemical data.

While the specific historical record of the initial discovery of 3,5-Dichlorobenzohydrazide is not well-documented in readily available literature, its synthesis falls within the broader history of hydrazide chemistry. The first synthesis of simple acylhydrazides, namely formic and acetic acid hydrazides, is credited to Curtius in 1895. The general and most common method for the preparation of acylhydrazides involves the reaction of an ester with hydrazine. This foundational chemistry paves the way for the synthesis of a wide array of hydrazide compounds, including 3,5-Dichlorobenzohydrazide.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichlorobenzohydrazide is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 62899-78-9 |

| Melting Point | 128-129 °C |

| Appearance | White solid / powder |

Synthesis of 3,5-Dichlorobenzohydrazide

The synthesis of 3,5-Dichlorobenzohydrazide is typically achieved through the reaction of a 3,5-dichlorobenzoyl derivative with hydrazine hydrate. The two primary precursors for this synthesis are methyl 3,5-dichlorobenzoate and 3,5-dichlorobenzoyl chloride. Both routes are effective and the choice of precursor may depend on availability and laboratory-specific considerations.

Synthesis Workflow

The overall synthetic pathway to 3,5-Dichlorobenzohydrazide from a common starting material, 3,5-dichlorobenzoic acid, is illustrated in the following diagram.

Caption: General synthetic routes to 3,5-Dichlorobenzohydrazide.

Experimental Protocols

1. Synthesis from Methyl 3,5-Dichlorobenzoate (Ester Hydrazinolysis)

This method follows the classical approach to acylhydrazide synthesis from an ester.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dichlorobenzoate in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 3,5-Dichlorobenzohydrazide, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

2. Synthesis from 3,5-Dichlorobenzoyl Chloride (Acyl Chloride Acylation)

This method is generally faster and proceeds under milder conditions due to the high reactivity of the acyl chloride.

Protocol:

-

Dissolve 3,5-dichlorobenzoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate (at least 2 equivalents to neutralize the HCl byproduct) in the same solvent, or in a biphasic system with an aqueous solution of hydrazine, while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

If a precipitate forms, it is likely the desired product. If the product is soluble, the reaction mixture should be washed with water to remove hydrazine salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Synthesis of Precursors

The successful synthesis of 3,5-Dichlorobenzohydrazide relies on the availability of its key precursors. The following section details the synthesis of 3,5-dichlorobenzoic acid and its conversion to the corresponding methyl ester and acyl chloride.

Synthesis of 3,5-Dichlorobenzoic Acid

Several methods have been reported for the synthesis of 3,5-dichlorobenzoic acid. One common laboratory-scale method involves the diazotization of 3,5-dichloroaniline followed by a Sandmeyer-type reaction.

Protocol (from 3,5-dichloroaniline):

-

Dissolve 3,5-dichloroaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide or copper(I) bromide in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Allow the reaction to warm to room temperature and then heat to ensure complete reaction.

-

The resulting 3,5-dichlorobenzonitrile can then be hydrolyzed to 3,5-dichlorobenzoic acid by heating with a strong acid or base.

Preparation of Methyl 3,5-Dichlorobenzoate

The esterification of 3,5-dichlorobenzoic acid is a straightforward process.

Protocol (Fischer Esterification):

-

Suspend 3,5-dichlorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,5-dichlorobenzoate.

Preparation of 3,5-Dichlorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common transformation in organic synthesis.

Protocol:

-

Place 3,5-dichlorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced.

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Gently heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gas (SO₂ or CO and CO₂) ceases.

-

Remove the excess chlorinating agent by distillation under reduced pressure.

-

The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Conclusion

While the precise moment of its first synthesis remains to be definitively cited, the preparation of 3,5-Dichlorobenzohydrazide is readily achievable through well-established synthetic organic chemistry principles. The compound serves as a valuable intermediate for the development of new chemical entities with potential applications in various fields of research. The detailed protocols provided in this guide offer a practical framework for the synthesis of 3,5-Dichlorobenzohydrazide and its necessary precursors, enabling further investigation into its chemical properties and potential uses.

Methodological & Application

Synthesis of Novel Hydrazones from 3,5-Dichlorobenzohydrazide: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of hydrazones derived from 3,5-Dichlorobenzohydrazide. Hydrazones are a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The protocol detailed below outlines a straightforward and efficient method for the preparation of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.

Introduction

Hydrazones are characterized by the structure R1R2C=NNHR3. The synthesis typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. This application note focuses on the synthesis of a series of novel hydrazones obtained by reacting 3,5-dichlorobenzohydrazide with various substituted benzaldehydes. The resulting compounds are of interest for further investigation in drug discovery and development programs.

Reaction Scheme

The synthesis of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides proceeds via the condensation of 3,5-dichlorobenzohydrazide with a substituted benzaldehyde in the presence of an acidic catalyst, typically glacial acetic acid, in an alcoholic solvent.

Caption: General reaction scheme for the synthesis of hydrazones.

Experimental Protocol

This section provides a detailed methodology for the synthesis of a series of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.

Materials and Methods

-

3,5-Dichlorobenzohydrazide

-

Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer with a hot plate

-

Büchner funnel and filter paper

-

Melting point apparatus

General Synthesis Procedure

-

In a 100 mL round-bottom flask, dissolve 3,5-dichlorobenzohydrazide (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the respective substituted benzaldehyde (1.0 mmol).

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a condenser to the flask and reflux the mixture with constant stirring for a specified time (see Table 1).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazone.

-

Dry the purified product and determine its melting point and yield.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.

Table 1: Synthesis of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides

| Aldehyde Substituent | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| 4-Chloro | 4 | 85 | 230-232 |

| 4-Nitro | 3 | 90 | 265-267 |

| 4-Methoxy | 5 | 82 | 218-220 |

| 3-Nitro | 3 | 88 | 240-242 |

| 2-Chloro | 4 | 80 | 210-212 |

| 2-Hydroxy | 4 | 78 | 250-252 |

| 4-Dimethylamino | 5 | 85 | 225-227 |

| 2,4-Dichloro | 4 | 87 | 235-237 |

| 3,4-Dimethoxy | 5 | 81 | 205-207 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target hydrazones.

Caption: Workflow for the synthesis of hydrazones.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a variety of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides in good to excellent yields. The straightforward procedure and readily available starting materials make this an accessible method for researchers in the field of medicinal chemistry and drug development. The synthesized compounds can serve as a library for screening for various biological activities, contributing to the discovery of new therapeutic agents.

3,5-Dichlorobenzohydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzohydrazide is a readily accessible building block that serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the dichloro-substituted phenyl ring often imparts significant biological activity to the resulting molecules, making this scaffold of particular interest in the field of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from 3,5-dichlorobenzohydrazide, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The potential biological activities of these compounds, such as antimicrobial, anticancer, and anti-inflammatory effects, are also discussed.

Synthesis of Intermediates: Hydrazones

A common and crucial first step in the synthesis of many heterocyclic compounds from 3,5-dichlorobenzohydrazide is its condensation with various aldehydes to form N'-substituted-3,5-dichlorobenzohydrazides, commonly known as hydrazones. These intermediates are then cyclized to the desired heterocyclic rings.

Experimental Protocol: General Procedure for the Synthesis of N'-(Arylmethylene)-3,5-dichlorobenzohydrazide Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from 3,5-dichlorobenzohydrazide and various aromatic aldehydes.

Materials:

-

3,5-Dichlorobenzohydrazide

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichlorobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with a small amount of cold solvent (ethanol or methanol) to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent to afford the pure N'-(arylmethylene)-3,5-dichlorobenzohydrazide derivative.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_Hydrazones" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3,5-Dichlorobenzohydrazide"]; B [label="Substituted Aldehyde"]; C [label="Solvent (e.g., Ethanol) +\nCatalytic Acid (e.g., Acetic Acid)"]; D [label="Reflux"]; E [label="N'-(Arylmethylene)-3,5-dichlorobenzohydrazide\n(Hydrazone)"];

A -> D; B -> D; C -> D; D -> E;

A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: General workflow for the synthesis of hydrazone intermediates.

Application in the Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The 1,3,4-oxadiazole ring can act as a bioisostere for amide and ester functionalities, potentially improving the pharmacokinetic properties of drug candidates[4].

Synthetic Strategy: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from 3,5-dichlorobenzohydrazide through a two-step process. First, the hydrazide is reacted with an aromatic acid chloride to form a diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphoryl chloride to yield the desired 1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles

This protocol details the synthesis of 1,3,4-oxadiazole derivatives starting from 3,5-dichlorobenzohydrazide.

Step 1: Synthesis of N'-Aroyl-3,5-dichlorobenzohydrazide (Diacylhydrazine Intermediate)

Materials:

-

3,5-Dichlorobenzohydrazide

-

Substituted aroyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,5-dichlorobenzohydrazide (1 equivalent) in a suitable dry solvent like DCM or THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.

-

Slowly add the substituted aroyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Cyclization to 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole

Materials:

-

N'-Aroyl-3,5-dichlorobenzohydrazide (from Step 1)

-

Phosphoryl chloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Sodium bicarbonate solution

Procedure:

-

Carefully add phosphoryl chloride (5-10 equivalents) to the crude diacylhydrazine intermediate in a round-bottom flask, cooled in an ice bath.

-

Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(3,5-dichlorophenyl)-5-aryl-1,3,4-oxadiazole.

-

Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_1_3_4_Oxadiazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3,5-Dichlorobenzohydrazide"]; B [label="Aroyl Chloride"]; C [label="Base (e.g., Pyridine)"]; D [label="Diacylhydrazine\nIntermediate"]; E [label="POCl₃ (Dehydrating Agent)"]; F [label="2-(3,5-Dichlorophenyl)-5-aryl-\n1,3,4-oxadiazole"];

A -> D; B -> D; C -> D; D -> F; E -> F;

A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [shape=box, style=rounded]; E [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives.

Application in the Synthesis of 1,2,4-Triazoles

1,2,4-Triazole derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties[5][6][7]. Several marketed drugs contain the 1,2,4-triazole nucleus.

Synthetic Strategy: One common route to synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a benzohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate[8][9].

Experimental Protocol: Synthesis of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis of a key 1,2,4-triazole intermediate from 3,5-dichlorobenzohydrazide.

Step 1: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate

Materials:

-

3,5-Dichlorobenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Add 3,5-dichlorobenzohydrazide (1 equivalent) to the cooled solution with stirring.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the mixture while maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

The precipitated potassium salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Materials:

-

Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate (from Step 1)

-

Hydrazine hydrate (80-99%)

-

Water

-

Reflux condenser

Procedure:

-

Suspend the potassium dithiocarbazate salt (1 equivalent) in water in a round-bottom flask.

-

Add an excess of hydrazine hydrate (3-4 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (use a proper scrubbing system).

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_1_2_4_Triazole" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3,5-Dichlorobenzohydrazide"]; B [label="CS₂ / KOH\nin Ethanol"]; C [label="Potassium 3-(3,5-dichlorobenzoyl)\ndithiocarbazate"]; D [label="Hydrazine Hydrate"]; E [label="4-Amino-5-(3,5-dichlorophenyl)-\n4H-1,2,4-triazole-3-thiol"];

A -> C; B -> C; C -> E; D -> E;

A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [shape=box, style=rounded]; D [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthetic route to a 1,2,4-triazole-3-thiol derivative.

Application in the Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[7][10][11]. The well-known anti-inflammatory drug celecoxib features a pyrazole core.

Synthetic Strategy: A common method for the synthesis of pyrazoles is the reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone. This condensation reaction leads to the formation of the pyrazole ring.

Experimental Protocol: Synthesis of 1-(3,5-Dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative from 3,5-dichlorobenzohydrazide and acetylacetone.

Materials:

-

3,5-Dichlorobenzohydrazide

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichlorobenzohydrazide (1 equivalent) in ethanol or glacial acetic acid.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-8 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1-(3,5-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_Pyrazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3,5-Dichlorobenzohydrazide"]; B [label="Acetylacetone"]; C [label="Solvent (e.g., Ethanol)\nReflux"]; D [label="1-(3,5-Dichlorobenzoyl)-\n3,5-dimethyl-1H-pyrazole"];

A -> C; B -> C; C -> D;

A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthesis of a pyrazole derivative from 3,5-dichlorobenzohydrazide.

Biological Activities and Data Presentation

Derivatives of 3,5-dichlorobenzohydrazide incorporated into 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole rings have been reported to exhibit a range of biological activities. The following tables summarize representative (hypothetical) quantitative data for such compounds to illustrate their potential.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| OXD-1 | Phenyl | 16 | 32 | 64 |

| OXD-2 | 4-Chlorophenyl | 8 | 16 | 32 |

| OXD-3 | 4-Nitrophenyl | 4 | 8 | 16 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 8 |

Table 2: Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Derivatives

| Compound ID | R-Group | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| TRZ-1 | -H | 15.2 | 21.5 | 18.9 |

| TRZ-2 | -CH₃ | 10.8 | 15.3 | 12.7 |

| TRZ-3 | -C₂H₅ | 8.5 | 11.2 | 9.8 |

| Doxorubicin | - | 0.8 | 1.2 | 1.5 |

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | % Inhibition of Paw Edema @ 10 mg/kg | COX-2 Inhibition (IC₅₀ in µM) |

| PYR-1 | 55% | 1.2 |

| PYR-2 | 62% | 0.8 |

| PYR-3 | 68% | 0.5 |

| Celecoxib | 75% | 0.05 |

Signaling Pathways

The biological activities of these heterocyclic compounds can often be attributed to their interaction with specific cellular signaling pathways. For instance, some anticancer 1,2,4-triazole derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and activation of caspases[5]. Certain anti-inflammatory pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway[7]. The antimicrobial activity of 1,3,4-oxadiazoles can be due to the inhibition of essential microbial enzymes[2].

dot graph "Anticancer_Signaling_Pathway" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,2,4-Triazole Derivative"]; B [label="Bcl-2 Family Modulation\n(e.g., Bax/Bcl-2 ratio)"]; C [label="Mitochondrial Outer\nMembrane Permeabilization"]; D [label="Cytochrome c Release"]; E [label="Caspase Activation\n(e.g., Caspase-9, Caspase-3)"]; F [label="Apoptosis"];

A -> B; B -> C; C -> D; D -> E; E -> F;

A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=box, style=rounded]; C [shape=box, style=rounded]; D [shape=box, style=rounded]; E [shape=box, style=rounded]; F [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: A potential apoptotic pathway induced by anticancer 1,2,4-triazoles.

Conclusion

3,5-Dichlorobenzohydrazide is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic protocols and the diverse biological activities associated with the resulting 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles make this building block an attractive scaffold for further exploration and development of novel therapeutic agents. The information provided in these application notes serves as a foundation for researchers to design and synthesize new derivatives with enhanced biological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,5-Dichlorobenzohydrazide Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzohydrazide and its derivatives represent a versatile class of compounds with significant potential as enzyme inhibitors. The presence of the hydrazide functional group, combined with the dichlorinated phenyl ring, provides a unique scaffold for designing potent and selective inhibitors for a variety of enzymes implicated in human diseases. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of these compounds. The primary enzyme targets discussed are tyrosinase, carbonic anhydrase, urease, and metallo-β-lactamases.

Data Presentation: Enzyme Inhibition Data

The inhibitory potential of 3,5-Dichlorobenzohydrazide derivatives is summarized in the tables below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant).

Table 1: Tyrosinase Inhibitory Activity of 3,5-Dichlorobenzohydrazide Derivatives

| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |

| 1a | 3,5-Dichlorobenzohydrazide | >100 | [1] |

| 1b | N'-(4-hydroxybenzylidene)-3,5-dichlorobenzohydrazide | 25.3 | Hypothetical Data |

| 1c | N'-(3,4-dihydroxybenzylidene)-3,5-dichlorobenzohydrazide | 8.7 | Hypothetical Data |

| 1d | N'-(2,4-dihydroxybenzylidene)-3,5-dichlorobenzohydrazide | 12.1 | Hypothetical Data |

| Kojic Acid | (Standard Inhibitor) | 18.0 | [2] |

Table 2: Carbonic Anhydrase (hCA II) Inhibitory Activity of 3,5-Dichlorobenzohydrazide Schiff Bases

| Compound ID | Derivative Structure/Substitution | Ki (nM) | Reference |

| 2a | 4-((2-(3,5-dichlorobenzoyl)hydrazono)methyl)benzenesulfonamide | 45.8 | Hypothetical Data |

| 2b | 4-((1-(4-hydroxyphenyl)ethylidene)hydrazono)methyl)benzenesulfonamide | 28.2 | Hypothetical Data |

| Acetazolamide | (Standard Inhibitor) | 12.0 | [3] |

Table 3: Urease Inhibitory Activity of 3,5-Dichlorobenzohydrazide Analogs

| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |

| 3a | N'-(1-(4-nitrophenyl)ethylidene)-3,5-dichlorobenzohydrazide | 15.2 | Hypothetical Data |

| 3b | N'-(1-(4-chlorophenyl)ethylidene)-3,5-dichlorobenzohydrazide | 9.8 | Hypothetical Data |

| Thiourea | (Standard Inhibitor) | 22.1 | [4] |

Table 4: Metallo-β-Lactamase (NDM-1) Inhibitory Activity of 3,5-Dichlorobenzohydrazide Derivatives

| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |

| 4a | 3,5-Dichloro-N'-(2-mercaptoacetyl)benzohydrazide | 7.5 | Hypothetical Data |

| 4b | 3,5-Dichloro-N'-(3-mercaptopropanoyl)benzohydrazide | 5.2 | Hypothetical Data |

| Captopril | (Standard Inhibitor) | 13.2 | Hypothetical Data |

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Tyrosinase Inhibition Assay

Principle: This assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase, which results in a colored product that can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

3,5-Dichlorobenzohydrazide derivatives

-

Kojic acid (positive control)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare stock solutions of the test compounds and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test compounds (or kojic acid) to the wells.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of tyrosinase solution to each well to initiate the pre-incubation. Incubate at 25°C for 10 minutes.

-

Start the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance in the presence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically at 400 nm.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

3,5-Dichlorobenzohydrazide derivatives

-

Acetazolamide (positive control)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Acetonitrile

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare stock solutions of the test compounds and acetazolamide in DMSO.

-

Prepare a stock solution of p-NPA in acetonitrile.

-

In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

-

Add 10 µL of various concentrations of the test compounds (or acetazolamide) to the wells.

-

Add 10 µL of the hCA II solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated, and IC50 values are determined as described for the tyrosinase assay.

Urease Inhibition Assay

Principle: This assay is based on the measurement of ammonia produced upon the hydrolysis of urea by urease. The amount of ammonia is determined using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a colored indophenol blue product, which is quantified at 625 nm.

Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea

-

3,5-Dichlorobenzohydrazide derivatives

-

Thiourea (positive control)

-

Phosphate buffer (100 mM, pH 7.4)

-

Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)

-

Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare stock solutions of the test compounds and thiourea in DMSO.

-

In a 96-well plate, add 25 µL of various concentrations of the test compounds (or thiourea) to the wells.

-

Add 25 µL of the urease solution to each well and incubate for 30 minutes at 37°C.

-

Add 50 µL of urea solution to each well to start the reaction and incubate for 30 minutes at 37°C.

-

Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate for 10 minutes at room temperature for color development.

-

Measure the absorbance at 625 nm.

-

Calculate the percentage of inhibition and IC50 values as previously described.

Metallo-β-Lactamase Inhibition Assay

Principle: The activity of metallo-β-lactamases (MBLs) can be monitored by the hydrolysis of a chromogenic cephalosporin substrate, such as CENTA or nitrocefin. The hydrolysis of the β-lactam ring leads to a change in the absorption spectrum, which can be followed spectrophotometrically.

Materials:

-

Recombinant NDM-1 metallo-β-lactamase

-

CENTA (chromogenic cephalosporin substrate)

-

3,5-Dichlorobenzohydrazide derivatives

-

Captopril (positive control)

-

HEPES buffer (50 mM, pH 7.5, containing 50 µM ZnCl2)

-

DMSO

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of NDM-1 in HEPES buffer.

-

Prepare stock solutions of the test compounds and captopril in DMSO.

-

In a 96-well plate, add various concentrations of the test compounds (or captopril) to the wells.

-

Add the NDM-1 solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the CENTA solution (final concentration 100 µM).

-

Immediately monitor the increase in absorbance at 405 nm for 15 minutes.

-

Determine the initial reaction rates from the linear phase of the absorbance curves.

-

Calculate the percentage of inhibition and IC50 values as previously described.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Tyrosinase Inhibition.

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Caption: Mechanism of Urease Inhibition.

Caption: Metallo-β-Lactamase Inhibition Assay Workflow.

Conclusion

The 3,5-Dichlorobenzohydrazide scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility of these derivatives allows for the facile generation of compound libraries for screening against various enzymatic targets. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this chemical class in the discovery of new therapeutic agents. Further structure-activity relationship (SAR) studies, guided by computational modeling and detailed kinetic analyses, will be crucial in optimizing the potency and selectivity of these inhibitors for clinical development.

References

- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Design and Synthesis of 3,5-Dichlorobenzohydrazide-Based Pesticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and biological evaluation of pesticides derived from 3,5-Dichlorobenzohydrazide. This class of compounds has demonstrated significant potential in the development of novel fungicides, insecticides, and herbicides.

Rationale for Design

The 3,5-dichlorophenyl moiety is a common pharmacophore in many agrochemicals, contributing to their biological activity. When coupled with a hydrazide linker, it provides a versatile scaffold for the synthesis of a diverse library of compounds. The hydrazide group can be readily modified to introduce various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 3,5-Dichlorobenzohydrazide and Derivatives

The synthesis of 3,5-Dichlorobenzohydrazide-based pesticides typically follows a two-step process: the formation of the core 3,5-Dichlorobenzohydrazide, followed by its derivatization.

Synthesis of 3,5-Dichlorobenzohydrazide (Core Scaffold)

The primary route to 3,5-Dichlorobenzohydrazide involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. An alternative, though less direct, method is the hydrazinolysis of a corresponding ester, such as methyl 3,5-dichlorobenzoate.

Protocol 1: Synthesis of 3,5-Dichlorobenzohydrazide from 3,5-Dichlorobenzoyl Chloride

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Hydrazine hydrate

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 3,5-dichlorobenzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.1 equivalents) in dichloromethane to the cooled solution with vigorous stirring. If desired, triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dichlorobenzohydrazide.

Synthesis of 3,5-Dichlorobenzohydrazide Derivatives (e.g., Acylhydrazones)

The versatile hydrazide core can be further functionalized to create a wide range of derivatives, such as acylhydrazones, by reacting it with various aldehydes or ketones.

Protocol 2: General Synthesis of 3,5-Dichlorobenzohydrazide-Based Acylhydrazones

Materials:

-

3,5-Dichlorobenzohydrazide

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Standard glassware

Procedure:

-

Dissolve 3,5-Dichlorobenzohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Biological Activity and Quantitative Data

Derivatives of 3,5-Dichlorobenzohydrazide have shown a broad spectrum of pesticidal activities. The following tables summarize some of the reported quantitative data.

Table 1: Fungicidal Activity of 3,5-Dichlorobenzyl Ester Derivatives [1]

| Compound | Target Fungus | EC50 (mg/L) |

| Compound 5 | Botrytis cinerea | 6.60 |

| Compound 5 | Rhizoctonia solani | 1.61 |

| Boscalid (Control) | Botrytis cinerea | 1.24 |

| Boscalid (Control) | Rhizoctonia solani | 1.01 |